High-Affinity Binding to Human Secretin Receptor (SCTR): EC₅₀ = 0.08 nM in CHO-cAMP Assay
Human secretin (28-54) exhibits high-affinity agonist activity at the human secretin receptor (SCTR), with a reported EC₅₀ of 0.080 nM for stimulating cAMP accumulation in CHO cells expressing the human receptor [1]. A separate database entry reports a pEC₅₀ of 9.7, corresponding to an EC₅₀ of approximately 0.02 nM, indicating consistent sub-nanomolar potency across independent measurements [2]. In head-to-head comparison, human secretin achieves an EC₅₀ of 0.07–0.08 nM for cAMP response, whereas a modified secretin analog ([ψ4,5,Tyr¹⁰]secretin) shows an EC₅₀ > 1 μM—a greater than 12,000-fold reduction in potency [3].
| Evidence Dimension | Agonist potency (cAMP accumulation) at human secretin receptor |
|---|---|
| Target Compound Data | EC₅₀ = 0.080 nM [1] or pEC₅₀ = 9.7 (≈0.02 nM) [2] |
| Comparator Or Baseline | [ψ4,5,Tyr¹⁰]secretin analog: EC₅₀ > 1 μM (1,000 nM) |
| Quantified Difference | >12,500-fold higher potency for human secretin versus analog |
| Conditions | CHO cells expressing human secretin receptor; cAMP assay |
Why This Matters
This data defines the baseline potency standard for any secretin receptor pharmacology assay—researchers procuring human secretin obtain the native ligand with validated sub-nanomolar potency, enabling accurate benchmarking of novel secretin receptor agonists or antagonists.
- [1] BindingDB. Entry BDBM50327887: Agonist activity at secretin receptor expressed in CHO cells assessed as increase of cAMP level (EC₅₀ = 0.0800 nM). View Source
- [2] GproteinDb. secretin bioactivity entry: human SCTR pEC₅₀ = 9.7. View Source
- [3] Dong M, et al. Differential spatial approximation between secretin and its receptor residues in active and inactive conformations demonstrated by photoaffinity labeling. Mol Pharmacol. 2012. View Source
